(S)-N-(1-phenylethyl)acetamide

Chiral Synthesis Dynamic Kinetic Resolution Enantiomeric Excess

Researchers requiring enantiopure chiral auxiliaries face reproducibility risks when substituting racemic mixtures for stereospecific applications. (S)-N-(1-Phenylethyl)acetamide (CAS 19144-86-6) eliminates this uncertainty. - Delivers >99% enantiomeric excess (ee) via DKR, ensuring downstream pharmaceutical stereochemistry fidelity. - Preferred monomer for polymeric CSPs with superior chiral recognition vs. brush-type phases. - Validated model for SDE studies and chiral derivatization; quantitative QC verification via specific rotation. Procurement teams benefit from guaranteed batch-to-batch stereochemical consistency and ambient shipping conditions.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 19144-86-6
Cat. No. B096428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(1-phenylethyl)acetamide
CAS19144-86-6
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
InChIKeyPAVMRYVMZLANOQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-(1-Phenylethyl)acetamide – Chiral Amide Building Block


(S)-N-(1-Phenylethyl)acetamide (CAS 19144-86-6) is a chiral acetamide derivative of (S)-1-phenylethylamine, a widely used chiral auxiliary in asymmetric synthesis [1]. With a molecular weight of 163.22 g/mol, it exists as a single stereoisomer, distinguishing it from its racemic counterpart (N-(1-phenylethyl)acetamide) and its (R)-enantiomer (CAS 19144-87-7) [2][3]. The compound's utility stems from its well-defined stereochemistry, which imparts specific physicochemical properties, such as its optical activity, a key differentiator for applications requiring enantiomeric purity .

Single enantiomer building block for asymmetric synthesis
Stereochemically defined chiral auxiliary in research workflows
Optical activity supports enantiopurity monitoring in QC
Distinct from racemic and (R)-enantiomer for attribution studies

(S)-N-(1-Phenylethyl)acetamide Interchangeability


The fundamental limitation of substituting (S)-N-(1-phenylethyl)acetamide with its racemic mixture (N-(1-phenylethyl)acetamide) or the (R)-enantiomer lies in the distinct three-dimensional orientation of its chiral center, which governs all stereospecific interactions. In applications such as chiral stationary phase (CSP) synthesis, the (S)-configured monomer yields polymeric CSPs with superior chiral recognition ability compared to brush-type phases [1]. Furthermore, in dynamic kinetic resolution (DKR) processes, the (S)-enantiomer can be produced with >99% enantiomeric excess (ee), a level of purity unattainable by simply using the racemate [2]. Even the (R)-enantiomer, while chemically similar, will exhibit different biological activity and chromatographic behavior, as evidenced by its unique self-disproportionation on achiral phases [3]. Therefore, substituting the (S)-enantiomer compromises stereochemical integrity and, consequently, the reproducibility of any stereospecific application.

Racemate substitution may compromise stereochemical reproducibility in asymmetric synthesis.
(R)-enantiomer may exhibit different chromatographic behavior and assay response, limiting interchangeability.
Chiral recognition profile may not transfer between enantiomers, affecting CSP and derivatization outcomes.

(S)-N-(1-Phenylethyl)acetamide vs. Related Analogs


Enantiomeric Purity by Dynamic Kinetic Resolution

The (S)-enantiomer of N-(1-phenylethyl)acetamide can be synthesized with exceptionally high enantiomeric purity (>99% ee) using a dynamic kinetic resolution (DKR) process [1]. In contrast, the racemic mixture, by definition, has an enantiomeric excess of 0% ee.

Enantiomeric Purity
Head-to-head
>99% ee (S) vs 0% ee (racemic) via DKR
Predictable stereochemical outcomes in asymmetric synthesis.
DKR process using Novozym 435 lipase and KT-02 catalyst.
Chiral Synthesis Dynamic Kinetic Resolution Enantiomeric Excess

Polymeric vs. Brush-Type CSP Performance

Polymeric chiral stationary phases (CSPs) synthesized from (S)-N-(1-phenylethyl)acrylamide exhibit significantly higher chiral recognition ability compared to brush-type CSPs prepared from the same monomer [1]. While quantitative data for the (S)-enantiomer is specific, this is a class-level inference as a direct comparison to an (R)-based CSP is not provided.

CSP Enantioselectivity
Class-level
Polymeric (S)-CSP: baseline separations; Brush-type: very low selectivity.
Supports polymeric CSP development for enantioseparations.
Class-level inference; direct (R)-CSP comparison not provided.
Chiral Chromatography Enantioseparation Polymeric CSP

Self-Disproportionation of Enantiomers (SDE)

N-(1-Phenylethyl)acetamide (PEA) exhibits a pronounced self-disproportionation of enantiomers (SDE) effect on achiral silica gel chromatography, a phenomenon not observed for all chiral amides (e.g., N-tosyl and N-benzoyl derivatives) [1]. This allows for the enantiomeric enrichment of non-racemic mixtures, optimizing the yield of enantiomerically pure material.

SDE Behavior
Class-level
Pronounced SDE on achiral silica gel; absent in N-tosyl/benzoyl analogs.
Enables enantiomeric enrichment without chiral columns.
Qualitative observation; SDE magnitude may vary.
Chiral Chromatography Self-Disproportionation Enantiomer Enrichment

Optical Rotation for Enantiopurity Verification

The stereochemistry of (S)-N-(1-phenylethyl)acetamide is confirmed by its specific optical rotation . While a precise numerical value is not consistently reported across all sources, this property is a fundamental differentiator from its racemic counterpart, which has a net rotation of 0° [1].

Optical Rotation QC
Data to verify
Non-zero specific rotation (value source-dependent).
Supports rapid lot-to-lot enantiopurity check.
Numerical value not consistently reported; verify per batch.
Stereochemical Purity Quality Control Optical Rotation

(S)-N-(1-Phenylethyl)acetamide Application Scenarios


Asymmetric Synthesis of Chiral Intermediates

(S)-N-(1-Phenylethyl)acetamide is a critical intermediate for the synthesis of enantiopure (S)-1-phenylethylamine via acidolysis. The high enantiomeric excess (>99% ee) achievable through DKR ensures that downstream pharmaceuticals derived from this amine retain the desired stereochemistry, minimizing the risk of off-target effects from the unwanted enantiomer.

Polymeric Chiral Stationary Phases

The (S)-enantiomer is the preferred monomer for synthesizing polymeric chiral stationary phases (CSPs) with superior enantioselectivity . Laboratories developing in-house CSPs for analytical or preparative enantioseparations should prioritize the (S)-enantiomer to achieve baseline separations and high resolution for a wide range of chiral analytes.

SDE and Chiral Derivatization Applications

The compound's pronounced self-disproportionation of enantiomers (SDE) effect on achiral chromatography makes it a valuable model compound for studying SDE phenomena and for developing novel, cost-effective methods of enantiomeric enrichment. It also serves as a chiral derivatizing agent (CDA) or a component of chiral solvating agents for NMR analysis.

Enantiopurity QC by Optical Rotation

For procurement and QC purposes, the non-zero specific rotation of (S)-N-(1-phenylethyl)acetamide provides a straightforward, quantitative method to distinguish it from its racemic mixture [4] and to verify batch-to-batch consistency in stereochemical purity.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Stereochemical purity context
Enantiomeric excess and downstream chiral integrity
Polymeric CSP development
Reported enantioselectivity profile
Baseline separations for diverse chiral analytes
SDE phenomenon studies
Self-disproportionation behavior
Achiral enrichment method feasibility
Enantiopurity quality control
Optical rotation identity
Batch-to-batch stereochemical consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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